molecular formula C27H38O4 B10819081 Garcinoic acid

Garcinoic acid

Cat. No.: B10819081
M. Wt: 426.6 g/mol
InChI Key: QOFWRHWADNWKSU-LRXIOGKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Garcinoic acid is a naturally occurring compound found in the seeds of Garcinia kola, commonly known as bitter kola. This compound belongs to the class of tocotrienols, which are members of the vitamin E family. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Garcinoic acid can be synthesized through a semi-synthetic method starting from δ-tocotrienol. The process involves several steps, including mesylation, hydrolysis, and oxidation. The key steps are as follows:

Industrial Production Methods: Industrial production of this compound typically involves the extraction of δ-tocotrienol from natural sources, followed by the semi-synthetic conversion process described above. This method is preferred due to its efficiency and the availability of δ-tocotrienol from plant sources.

Chemical Reactions Analysis

Types of Reactions: Garcinoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can yield hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Dess–Martin periodinane and Pinnick oxidation reagents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like methanesulfonyl chloride are used for mesylation reactions.

Major Products:

Mechanism of Action

Garcinoic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Garcinoic acid is unique among tocotrienols due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent inhibition of DNA polymerase β and its potential therapeutic applications in cancer treatment .

Properties

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(2E,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

InChI

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m1/s1

InChI Key

QOFWRHWADNWKSU-LRXIOGKNSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.